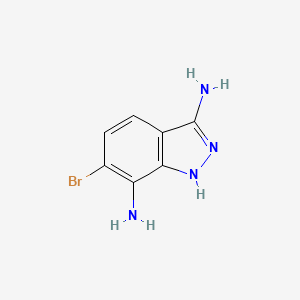

6-bromo-1H-indazole-3,7-diamine

Description

Significance of Indazole Scaffolds in Chemical Biology

Indazole derivatives are integral to drug discovery due to their diverse pharmacological activities. nih.gov They are recognized for a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active molecules. nih.gov

The significance of the indazole nucleus is highlighted by its presence in several FDA-approved drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is an anti-inflammatory agent. nih.gov The ability of the indazole structure to serve as a bioisostere for other aromatic systems, like indole (B1671886) or benzimidazole, allows medicinal chemists to modulate the physicochemical and pharmacological properties of potential drug candidates. nih.gov Researchers continuously explore novel synthetic routes to create diverse indazole derivatives, aiming to develop next-generation pharmaceuticals. nih.gov

Overview of Halogenated Indazole Derivatives

The introduction of halogen atoms, such as bromine, into the indazole scaffold is a common and powerful strategy in medicinal chemistry. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position and nature of the halogen can lead to profound changes in biological activity.

Research has produced a variety of halogenated indazoles, with the bromo-substituted derivatives being particularly noteworthy. For example, 6-bromo-1H-indazole serves as a versatile starting material for the synthesis of more complex molecules. rsc.org Other derivatives, such as 3-amino-6-bromo-1H-indazole and 7-bromo-1H-indazol-3-amine, are key intermediates in the synthesis of compounds with potential therapeutic applications. thermofisher.comsigmaaldrich.com The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important fragment for the potent HIV-1 capsid inhibitor Lenacapavir, underscores the importance of multi-halogenated indazoles in modern drug development. nih.gov

Interactive Table: Examples of Halogenated Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| 6-Bromo-1H-indazole | 79762-54-2 | C₇H₅BrN₂ | Foundational building block. sigmaaldrich.comchemscene.com |

| 7-Bromo-1H-indazole | 53857-58-2 | C₇H₅BrN₂ | Isomer used in synthesis. chemicalbook.com |

| 3-Amino-6-bromo-1H-indazole | 404827-77-6 | C₇H₆BrN₃ | Amino-substituted building block. thermofisher.com |

| 7-Bromo-1H-indazol-3-amine | Not Available | C₇H₆BrN₃ | Isomeric amino-bromo-indazole. sigmaaldrich.com |

| 6-Bromo-3-iodo-1H-indazole | 885521-88-0 | C₇H₄BrIN₂ | Di-halogenated intermediate. rsc.orgbldpharm.com |

| 6-Bromo-1H-indazol-3-ol | 885521-92-6 | C₇H₅BrN₂O | Hydroxyl-substituted derivative. sigmaaldrich.comcookechem.com |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Not Available | C₇H₅BrClN₃ | Intermediate for Lenacapavir. nih.gov |

Contextualization of 6-Bromo-1H-Indazole-3,7-Diamine within Indazole Research

While direct scientific literature on "this compound" is scarce, its chemical significance can be understood by analyzing its structural features in the context of established indazole chemistry.

The 6-bromo substitution is a well-explored modification. As seen in 6-bromo-1H-indazole, this feature provides a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net This position is often modified to explore structure-activity relationships in the development of new therapeutic agents. rsc.org

The 3-amino group is a particularly privileged substituent in the indazole family. The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes often implicated in cancer. mdpi.com This makes 3-aminoindazoles a cornerstone for the design of kinase inhibitors. nih.govnih.gov

The presence of a second amine group at the 7-position would classify the compound as a diamino-indazole. While less common in the surveyed literature than the 3-amino substitution, the synthesis of diamino-heterocycles is an area of active research. acs.org The addition of a second amino group would be expected to significantly alter the compound's polarity, basicity, and hydrogen bonding capabilities, potentially leading to novel biological activities or binding modes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN4 |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

6-bromo-1H-indazole-3,7-diamine |

InChI |

InChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12) |

InChI Key |

JCOWYIICGLXQRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NN2)N)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 6-bromo-1H-indazole-3,7-diamine would be expected to reveal distinct signals corresponding to each chemically non-equivalent proton in the molecule. Key expected features would include:

Aromatic Protons: Signals for the two protons on the benzene (B151609) ring portion of the indazole core. Their chemical shifts and coupling patterns would confirm their relative positions.

Amine Protons: Broad signals corresponding to the protons of the two amine groups (-NH₂) at the C3 and C7 positions, as well as the indazole N-H proton. The chemical shifts of these protons can be sensitive to solvent and concentration.

Integral Ratios: The integration of the signal areas would correspond to the number of protons giving rise to each signal, confirming the presence of the respective groups.

Without experimental data, a table of expected chemical shifts cannot be provided.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide critical information by detecting each unique carbon atom in the structure. It would be expected to show seven distinct signals for the seven carbon atoms of the indazole core. The chemical shifts would be influenced by the attached substituents (bromine and amino groups), helping to confirm their positions on the bicyclic ring system.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would map the correlations between protons and carbons, providing a complete picture of the molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₇BrN₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ corresponding to the exact mass. A crucial feature would be the isotopic pattern of the molecular ion, which would display two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, a characteristic signature of the presence of a single bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands, including:

N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amine and indazole groups.

C=C and C=N Stretching: Absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic ring system.

C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) indicating the presence of a carbon-bromine bond.

Single Crystal X-ray Diffraction for Definitive Structural Determination

The most definitive method for structural elucidation is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would be necessary to perform this analysis. A search of crystallographic databases indicates that this analysis has not been reported for this compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1h Indazole 3,7 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to predict their geometries, electronic properties, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.govresearchgate.netnih.gov

For indazole derivatives, DFT calculations are used to determine these orbital energies. A smaller HOMO-LUMO gap suggests higher reactivity. nih.govresearchgate.net The distribution of HOMO and LUMO densities across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In many indazole derivatives, the HOMO and LUMO are distributed across the entire molecule. nih.gov

Table 1: Representative Frontier Orbital Energies for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -5.89 | -1.23 | 4.66 |

| Indazole Derivative B | -6.12 | -1.55 | 4.57 |

| Indazole Derivative C | -5.75 | -1.10 | 4.65 |

Note: This table presents illustrative data based on typical values for indazole derivatives to demonstrate the application of HOMO/LUMO analysis.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. researchgate.net For instance, in the case of N-alkylation of indazoles, which can occur at either the N1 or N2 position, DFT can be used to model the reaction pathways. researchgate.net These calculations can help determine the relative energies of intermediates and transition states, thereby predicting the regioselectivity of the reaction. researchgate.net

Studies on other indazole derivatives have shown that the choice of reagents and reaction conditions can be rationalized by considering the calculated partial charges and Fukui indices on the nitrogen atoms. researchgate.net These calculations provide insights into the nucleophilicity of the different nitrogen atoms in the indazole ring. researchgate.net

The identification and characterization of transition states are fundamental to understanding reaction kinetics. DFT calculations allow for the localization of transition state structures and the calculation of their energies. researchgate.net This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.

For reactions of indazoles, such as alkylation, DFT studies can reveal the geometry of the transition state, showing how the electrophile approaches the indazole ring. researchgate.net These analyses have, in some cases, pointed to the role of non-covalent interactions in directing the outcome of the reaction. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are particularly valuable in drug discovery for understanding how a ligand, such as an indazole derivative, might interact with a biological target like a protein or enzyme. nih.govresearchgate.net

In studies involving indazole derivatives, molecular docking has been used to predict their binding modes within the active sites of various enzymes. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The results of docking studies can provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Docking Simulation Results for an Indazole Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR23, LEU45, VAL67 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: This table provides an example of the type of data generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.org These models are built by finding a statistically significant correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds. ijpp.org.in

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against certain biological targets. nih.gov These studies generate steric and electrostatic maps that provide a framework for designing new inhibitors with improved activity. nih.gov The developed QSAR models can then be used to predict the activity of novel, unsynthesized indazole derivatives, thereby prioritizing synthetic efforts. nih.govfrontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indazole Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Principal moments of inertia |

| Hydrophobic | LogP, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

Note: This table lists common descriptors used in QSAR modeling.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Design Principles for Indazole-Based Bioactive Compounds

The design of bioactive compounds based on the indazole scaffold leverages its unique physicochemical properties. The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in drug discovery. Its structural rigidity and the presence of nitrogen atoms allow for specific and strong interactions with biological macromolecules.

Indazole derivatives are known to be effective mimics of purines, which are fundamental components of nucleic acids and coenzymes. This mimicry allows them to interact with a wide range of biological targets, including protein kinases, by acting as ATP-competitive inhibitors. ed.ac.uk The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for binding to the active sites of enzymes.

The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of the compound's electronic and steric properties to optimize its biological activity and pharmacokinetic profile. nih.govmdpi.com

Exploration of Substitution Effects on Biological Efficacy

The biological efficacy of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole ring. In the case of 6-bromo-1H-indazole-3,7-diamine, the bromine atom at the 6-position and the amine groups at the 3- and 7-positions are expected to significantly influence its biological activity.

The bromine atom at the 6-position, being an electron-withdrawing group, can enhance the reactivity of the compound and contribute to its binding affinity through halogen bonding. chemimpex.com The presence of amine groups at both the 3- and 7-positions provides additional sites for hydrogen bonding, which can be critical for target engagement.

A study on 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole moieties revealed that substitutions on the indazole core have a profound impact on their antimicrobial activity. banglajol.info The synthesized compounds were evaluated against various bacterial and fungal strains, with several derivatives showing moderate to good inhibition compared to standard drugs. banglajol.info This highlights the potential for developing potent therapeutic agents by modifying the substituents on the 6-bromo-1H-indazole scaffold.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value (Estimated) | Basis in Analogous Compounds |

|---|---|---|

| Molecular Weight | 224.05 g/mol | C₇H₆BrN₃ (212.05 g/mol) + NH₂ group |

| Melting Point | 240–245°C | 6-Bromo-1H-indazol-3-amine (237–240°C) |

| Density | 1.95 ± 0.1 g/cm³ | Indazole derivatives (1.8–2.1 g/cm³) |

| Boiling Point | 435–440°C | Brominated indazoles (430–450°C) |

| Solubility | Low in H₂O; soluble in DMF, DMSO | Similar amine-substituted indazoles |

Data extrapolated from structurally related indazole derivatives. vulcanchem.com

Pharmacophore Identification for Target Interaction

A pharmacophore model for a bioactive compound describes the essential spatial arrangement of features that are necessary for its biological activity. For indazole derivatives, particularly those targeting protein kinases, the 1H-indazole-3-amine moiety is a well-established pharmacophore. mdpi.com

This pharmacophore acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The N1 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the 3-amino group serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern is a key feature for potent kinase inhibition. mdpi.com

In the context of this compound, the 3-amino group is a primary pharmacophoric feature. The additional 7-amino group could further enhance binding affinity by forming extra hydrogen bonds with the target protein. The bromine atom at the 6-position can also contribute to the pharmacophore by engaging in halogen bonding or by occupying a hydrophobic pocket in the active site.

Modulation of Indazole Derivatives for Specific Biological Targets

The indazole scaffold's versatility allows for its derivatization to target a wide array of biological molecules with high specificity. By strategically modifying the substituents, it is possible to modulate the activity of indazole derivatives towards specific biological targets.

For instance, the development of various indazole-based kinase inhibitors has demonstrated that small changes in the substitution pattern can lead to significant differences in their target selectivity and potency. nih.gov Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in cancer therapy. nih.gov

Furthermore, research has shown that indazole derivatives can be designed to exhibit antimicrobial properties. A series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and shown to possess antimicrobial efficacy. banglajol.info This suggests that the 6-bromo-1H-indazole scaffold can be a starting point for the development of new anti-infective agents.

The synthesis of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of protein kinases associated with Alzheimer's disease further illustrates the adaptability of related heterocyclic scaffolds for various therapeutic applications. nih.gov Similarly, 5-arylamino-6-chloro-1H-indazole-4,7-diones have been developed as inhibitors of protein kinase B/Akt. nih.gov These examples highlight the principle of modulating the indazole core to achieve desired biological activities against a range of diseases.

Mechanistic Investigations of Biological Activities in Indazole Based Compounds

Molecular Basis of Anticancer Activity

Research into various substituted indazoles has established their potential as anticancer agents. The mechanisms often involve the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, some indazole derivatives function as ATP-competitive inhibitors of tyrosine kinases, which can halt the progression of certain cancers. Other documented anticancer mechanisms for the indazole class include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Derivatives of 6-aminoindazole, a structurally related class, have demonstrated cytotoxic effects in human colorectal cancer cell lines. The antiproliferative effects of these compounds are sometimes linked to the inhibition of cellular pathways responsible for cell cycle progression. However, specific studies detailing which kinases or cellular proteins are targeted by 6-bromo-1H-indazole-3,7-diamine, or data from its evaluation in cancer cell lines, are not currently available.

Mechanisms of Antimicrobial Efficacy

The antimicrobial potential of the indazole core is a recognized area of medicinal chemistry. For some derivatives, the proposed mechanism of action involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is necessary for bacterial DNA replication. The diamine nature of this compound is of interest, as other diamine compounds have been shown to exert antibacterial effects by targeting and disrupting the integrity of the bacterial cell membrane. This disruption can be mediated by electrostatic interactions between the positively charged diamine and the negatively charged components of the bacterial membrane.

A study on 1,2,3-triazole analogues tethered to a 6-bromo-1H-indazole core has shown antimicrobial efficacy against various bacterial and fungal strains. It is hypothesized that such compounds may inhibit key enzymes involved in microbial cell wall synthesis or DNA replication. Without specific experimental data, the precise mechanism by which this compound might exert any antimicrobial effects remains speculative.

Elucidation of Neuroprotective Pathways

Indazole-containing molecules have been identified as having potential pharmacological effects in the context of neurodegenerative diseases. The general neuroprotective strategies for this class of compounds could involve the modulation of signaling pathways implicated in neuronal cell death and inflammation within the central nervous system. However, there is no specific research available that elucidates any neuroprotective pathways associated with this compound.

Understanding Anti-inflammatory Modalities

The anti-inflammatory activity is a frequently reported property of the indazole scaffold. The mechanisms for related compounds often involve the inhibition of key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines. By inhibiting these pathways, indazole derivatives can potentially reduce inflammation. The specific molecular targets and signaling cascades that would be modulated by this compound in an inflammatory context have not been investigated.

Exploration of Other Noted Pharmacological Activities (e.g., Antidiabetic, Antiviral, Antioxidant, Anti-HIV)

The versatility of the indazole nucleus has led to its exploration for a variety of other pharmacological activities.

Antiviral and Anti-HIV Activity: Certain indazole derivatives have been investigated as antiviral agents. For example, derivatives of the related 7-Bromo-1H-indazol-3-amine have been studied for their potential to inhibit HIV replication. The mechanism for some antiviral indazoles involves targeting viral enzymes or proteins essential for the viral life cycle.

Antidiabetic and Antioxidant Activity: While some indazole derivatives have been noted for potential antidiabetic or antioxidant properties, specific data for this compound is absent. The antioxidant activity of some heterocyclic compounds is attributed to their ability to scavenge free radicals.

Future Directions and Research Perspectives

Emerging Synthetic Strategies for Indazole Derivatives

Key emerging strategies include:

Transition Metal-Catalyzed C-H Activation/Functionalization: This powerful technique allows for the direct formation of C-C and C-N bonds on the indazole core, bypassing the need for pre-functionalized starting materials. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), and cobalt (Co) have been instrumental in this area. nih.gov For instance, Rh(III)-catalyzed annulation of 2-aryl-2H-indazoles with diazo compounds has been used to synthesize complex indazolo[2,3-a]quinolines. acs.org

Copper- and Palladium-Catalyzed Cross-Coupling Reactions: These methods remain central to indazole synthesis, with ongoing refinements to expand their scope and utility. nih.gov For example, Cu/Pd cooperative catalysis has been employed for the tandem C-N and C-P bond formation to construct phosphorylated 2H-indazoles. nih.gov

Photoredox Catalysis and Green Chemistry Approaches: The use of visible light and environmentally benign reagents is a growing trend. bohrium.com These methods, such as the use of Baker's yeast in microwave-induced reactions, align with the principles of green chemistry, reducing waste and energy consumption. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering rapid access to structurally diverse indazoles. benthamscience.com

Flow Chemistry: Continuous flow synthesis is being explored to improve the safety, scalability, and efficiency of indazole synthesis, particularly for reactions that are difficult to control in batch processes.

| Synthetic Strategy | Description | Key Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the indazole nucleus. | Palladium (Pd), Rhodium (Rh), Cobalt (Co) | High atom economy, reduced synthetic steps. | nih.gov |

| Cross-Coupling Reactions | Formation of C-C, C-N, and C-O bonds using metal catalysts. | Copper (Cu), Palladium (Pd) | High functional group tolerance, versatile. | nih.govacs.org |

| Green Chemistry Approaches | Use of sustainable solvents, catalysts, and energy sources. | Baker's yeast, water, microwave irradiation | Environmentally friendly, reduced waste. | benthamdirect.combohrium.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | Various catalysts | High efficiency, diversity-oriented synthesis. | benthamscience.com |

| Iodine-Mediated Cyclization | Cyclization of ortho-alkylazobenzenes via C-H functionalization. | Iodine | Metal-free, moderate to good yields. | nih.gov |

Advanced Computational Approaches in Indazole Drug Discovery

Computational methods have become indispensable in modern drug discovery, significantly accelerating the process from hit identification to lead optimization. nih.govdrugtargetreview.com For indazole-based drug design, these approaches provide deep insights into structure-activity relationships (SAR), binding modes, and pharmacokinetic properties. mdpi.com

Future computational research in this area will likely focus on:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are revolutionizing drug design by predicting the biological activity of novel compounds, designing molecules from scratch, and optimizing synthetic routes. nih.govdrugtargetreview.com These models can analyze vast datasets to identify subtle patterns that are not apparent through traditional analysis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between an indazole derivative and its biological target over time. nih.govresearchgate.net This helps in understanding the stability of the drug-receptor complex and the role of conformational changes in binding, offering a more realistic picture than static docking models. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a high level of accuracy in predicting binding energies and reaction mechanisms by treating the most critical part of the system (e.g., the active site) with quantum mechanics and the rest with molecular mechanics. nih.gov

Structure-Based Drug Design (SBDD) and Docking: As more crystal structures of drug targets become available, SBDD and molecular docking will continue to be primary tools for identifying and optimizing indazole-based inhibitors. nih.govekb.eg These methods predict the preferred orientation of a ligand when bound to a receptor, guiding the design of more potent and selective compounds. nih.gov

Pharmacophore Modeling and Virtual Screening: These techniques are used to screen large compound libraries to identify potential hits that possess the key structural features required for binding to a specific target. mdpi.com Fragment-based virtual screening has been successfully used to design novel indazole-based HDAC inhibitors. nih.gov

| Computational Approach | Application in Indazole Research | Key Outcomes | Reference |

|---|---|---|---|

| AI and Machine Learning | Predictive modeling, de novo drug design, SAR analysis. | Accelerated hit-to-lead optimization, design of novel scaffolds. | nih.govdrugtargetreview.com |

| Molecular Dynamics (MD) Simulations | Assessing ligand-protein complex stability, understanding binding kinetics. | Insights into dynamic interactions, improved binding affinity prediction. | mdpi.comresearchgate.net |

| DFT/QM/MM Methods | Calculating binding energies, elucidating reaction mechanisms. | Accurate prediction of ligand potency and synthetic pathways. | nih.govnih.gov |

| Molecular Docking | Predicting binding modes of indazole derivatives in target active sites. | Rationalizing SAR, guiding lead optimization. | researchgate.netnih.gov |

| Virtual Screening | Identifying novel indazole-based hits from large compound libraries. | Discovery of new scaffolds for known targets. | mdpi.comnih.gov |

Novel Biological Targets for Indazole-Based Compounds

The versatility of the indazole scaffold allows it to interact with a wide array of biological targets, leading to its application in various disease areas including oncology, inflammation, and infectious diseases. nih.goveurekaselect.com While established targets like protein kinases remain a major focus, research is continuously uncovering new targets for indazole-based therapeutics. nih.gov

Some of the promising and novel biological targets include:

Protein Kinases: Indazole derivatives are well-known as kinase inhibitors. nih.gov Beyond established targets like EGFR and VEGFR, novel indazole compounds are being developed against targets such as Aurora kinases, Tropomyosin receptor kinases (TRKs), and LRRK2 for cancer and neurodegenerative diseases. nih.govnih.govresearcher.life

Epigenetic Targets: Histone Deacetylases (HDACs) have emerged as important targets in cancer therapy. Novel indazole-based compounds have been identified as potent inhibitors of HDAC1, HDAC2, and HDAC8. nih.gov Protein Arginine Deiminase 4 (PAD4), implicated in inflammatory diseases and cancer, is another emerging epigenetic target for indazole derivatives. researchgate.net

Microtubules: The colchicine (B1669291) binding site on β-tubulin is a validated target for anticancer drugs. Several indazole derivatives have been developed as microtubule-targeting agents that inhibit cell division, with some showing potent activity in the nanomolar range. nih.gov

Viral Proteins: The influenza polymerase, a key enzyme for viral replication, is a target for new antiviral drugs. Indazole-containing compounds have been designed to disrupt the PA-PB1 protein-protein interface of this polymerase, showing activity against both influenza A and B viruses. nih.gov

Adrenergic Receptors: Beyond their use in oncology, indazole derivatives are being explored for other conditions. For example, highly potent and selective agonists for the human β3-adrenergic receptor have been developed for potential use in treating overactive bladder. ebi.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 6-bromo-1H-indazole-3,7-diamine?

- Methodological Answer : The synthesis often involves bromination of indazole precursors or condensation reactions. For example, analogs like 1-methyllumazine-6,7-diamine are synthesized via reactions between aminouracil derivatives and methyl cyanoformimidate in DMF under controlled heating . For brominated indazoles, regioselective bromination using N-bromosuccinimide (NBS) in acidic conditions (e.g., H₂SO₄) is typical, as seen in the synthesis of 3-bromo-2,6-dichlorobenzonitrile intermediates . Post-synthetic purification via recrystallization or column chromatography is critical.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with DMSO-d₆ as a common solvent. For example, brominated indazoles show distinct aromatic proton splitting patterns (e.g., doublets at δ 8.11–7.66 ppm) .

- GCMS/HRMS : Validates molecular weight and purity, detecting side products like dibrominated impurities .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Br content) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Enzymatic Inhibition Assays : For instance, α-glucosidase inhibition assays (as used for 5-bromo-indazole derivatives) with IC₅₀ calculations .

- Antioxidant Assays : DPPH radical scavenging to evaluate electron-donating capacity .

- Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assays) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during bromination .

- Catalyst Screening : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance regioselectivity in indazole ring formation .

- Workup Optimization : Sequential washing (e.g., ethyl acetate for impurity removal) and vacuum drying improve purity .

Q. How can structural ambiguities in NMR data for brominated indazoles be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions .

- Isotopic Labeling : Deuterated analogs or ¹⁵N labeling clarifies nitrogen-bound proton assignments in the indazole ring.

- Comparative Analysis : Cross-reference with crystallographic data (e.g., SHELXL-refined structures) to validate NMR interpretations .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Combine enzymatic assays, cell-based models, and computational docking to verify target engagement .

- Batch Reprodubility Checks : Ensure consistent synthetic protocols (e.g., purity >98% via qNMR) to rule out impurity-driven artifacts .

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. How can crystallographic data refine the structural understanding of this compound derivatives?

- Methodological Answer :

- SHELX Software Suite : Use SHELXL for high-resolution refinement, especially for handling bromine’s strong X-ray scattering .

- Twinned Data Handling : Apply SHELXPRO’s twin-detection algorithms for crystals with pseudo-symmetry .

- Hydrogen Bonding Analysis : Map interactions (e.g., N–H···Br) to explain stability and reactivity trends .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Reaction Logs : Record exact stoichiometry, solvent volumes, and temperature gradients .

- Purity Metrics : Report GCMS retention times, HRMS m/z values, and elemental analysis deviations (<0.4%) .

- Negative Results : Include failed attempts (e.g., alternative brominating agents) to guide future optimizations .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).

- Error Propagation Analysis : Calculate confidence intervals for IC₅₀ values to assess significance .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.